microsphaerone B
Description
Evolution of Natural Product Discovery and Its Impact on Chemical Biology
The exploration of natural products has been a cornerstone of drug discovery and chemical biology for centuries. oregonstate.edu Historically, this field relied on the screening of extracts from plants and microorganisms to identify bioactive compounds. However, the advent of advanced analytical techniques and genomic data has revolutionized this process. nih.gov Modern natural product discovery integrates sophisticated methods such as high-throughput screening, metabolomics, and genome mining to accelerate the identification of novel chemical entities. nih.govnih.govresearchgate.netacs.orgacs.org
This evolution has profoundly impacted chemical biology by providing a vast library of unique molecular scaffolds that can be used to probe biological systems. nih.govnih.govacs.org Natural products, shaped by evolutionary pressures, often possess complex and biologically relevant structures that are not readily accessible through synthetic chemistry. nih.gov They serve as invaluable tools for identifying new drug targets, elucidating biochemical pathways, and understanding the molecular basis of diseases. The development of "pseudo-natural products," which combine fragments of different natural products, further expands the chemical space available for exploration. nih.govnih.govresearchgate.netacs.org
Contextualization of γ-Pyrone Derivatives in Mycological Metabolomics
Microsphaerone B belongs to the γ-pyrone class of compounds, a group of heterocyclic molecules that are widespread in nature, particularly in fungi. nio.res.ineurekaselect.comacs.orgacs.org These compounds are part of the vast and diverse world of fungal secondary metabolites, which are not essential for growth but often play crucial roles in the organism's interaction with its environment.
γ-Pyrones derived from fungi exhibit a remarkable range of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. nio.res.ineurekaselect.com A well-known example is kojic acid, a γ-pyrone produced by several species of Aspergillus that is used in the cosmetics industry for its skin-lightening effects. nio.res.ineurekaselect.com Another significant group is the naphtho-γ-pyrones, which are known for their potent antibiotic and antitumor activities. nio.res.innih.govsemanticscholar.orgresearchgate.net The structural diversity within this class is vast, with variations in the substituents on the pyrone ring leading to a wide array of chemical properties and biological functions.
The study of γ-pyrone derivatives within mycological metabolomics is crucial for understanding the chemical ecology of fungi and for discovering new lead compounds for drug development. The biosynthetic pathways of these compounds, often involving polyketide synthases, are a subject of ongoing research and offer opportunities for biosynthetic engineering to create novel derivatives. mdpi.com
Historical Trajectory of this compound Elucidation and Early Research
This compound, along with its counterpart microsphaerone A, was first isolated from a marine-derived fungus, Microsphaeropsis sp., which was found living as a symbiont on the Mediterranean sponge Aplysina aerophoba. acs.orgacs.org This discovery was significant as it represented the first instance of γ-pyrone derivatives being isolated from a fungus of the genus Microsphaeropsis and one of the early examples from a marine-derived fungus. acs.orgacs.org
Early research on this compound focused on its basic characterization and its potential biological activities. ontosight.ai Initial studies suggested that it might possess antimicrobial, antioxidant, and cytotoxic properties, which is consistent with the known bioactivities of other γ-pyrone derivatives. ontosight.ai However, further in-depth investigations are required to fully understand its pharmacological profile and potential for therapeutic applications. ontosight.ai The initial isolation and structural elucidation of this compound laid the groundwork for future research into its synthesis, biosynthesis, and biological function. oregonstate.edumedinadiscovery.com
Detailed Research Findings
The initial investigation into this compound and its related compound, microsphaerone A, provided foundational data on their chemical properties.
| Property | Microsphaerone A | This compound |
| Molecular Formula | C22H28O8 | C18H24O6 |
| Molecular Weight | 433.1658 | 319.1420 |
| Source Organism | Microsphaeropsis sp. (fungus) | Microsphaeropsis sp. (fungus) |
| Host Organism | Aplysina aerophoba (sponge) | Aplysina aerophoba (sponge) |
| Chemical Class | γ-Pyrone Derivative | γ-Pyrone Derivative |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(8E,10E)-11-(5-carbamoyl-4-oxopyran-2-yl)undeca-8,10-dienoic acid |
InChI |
InChI=1S/C17H21NO5/c18-17(22)14-12-23-13(11-15(14)19)9-7-5-3-1-2-4-6-8-10-16(20)21/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H2,18,22)(H,20,21)/b5-3+,9-7+ |
InChI Key |
IGOIDGWJMMAZDD-WJDMQLPWSA-N |
Isomeric SMILES |
C1=C(OC=C(C1=O)C(=O)N)/C=C/C=C/CCCCCCC(=O)O |
Canonical SMILES |
C1=C(OC=C(C1=O)C(=O)N)C=CC=CCCCCCCC(=O)O |
Synonyms |
microsphaerone B |
Origin of Product |
United States |
Ecological Niche and Mycological Sourcing of Microsphaerone B
Fungal Producers and Associated Host Organisms
Microsphaerone B is a secondary metabolite produced by a variety of fungal species belonging to the genera Microsphaeropsis, Preussia, and Penicillium. These fungi occupy distinct ecological niches, ranging from symbiotic relationships with marine invertebrates to saprophytic lifestyles in terrestrial and deep-sea environments.
Preussia Genus: Isolation from Terrestrial and Marine Environments (e.g., Preussia lignicola, Coprophilous Fungi)
The genus Preussia is ecologically diverse, with species found in both terrestrial and marine habitats. Preussia lignicola is a known producer of this compound and has been isolated from various terrestrial sources, including decaying wood and as an endophyte in plants. Furthermore, many Preussia species are classified as coprophilous fungi, thriving on the dung of herbivores. This nutrient-rich substrate provides an ideal environment for the growth of these fungi and the production of a wide array of secondary metabolites. The isolation of this compound-producing Preussia species from such environments highlights their role as saprophytes and their contribution to nutrient cycling. Their presence in marine sediments also indicates their adaptability to different environmental conditions.
Penicillium Genus: Deep-Sea Derived Strains (e.g., Penicillium citreonigrum)
The deep-sea environment, characterized by high pressure, low temperatures, and unique nutrient availability, is a largely untapped source of novel microorganisms and bioactive compounds. Strains of the genus Penicillium isolated from deep-sea sediments have been found to produce this compound. A specific example is Penicillium citreonigrum, which, when cultured from deep-sea samples, has been shown to synthesize this γ-pyrone derivative. The extreme conditions of the deep sea are thought to exert selective pressure on these fungi, leading to the evolution of unique metabolic capabilities and the production of specialized secondary metabolites that may not be found in their terrestrial counterparts.
Table 1: Fungal Producers of this compound and their Ecological Niches
| Fungal Genus | Representative Species | Ecological Niche | Associated Organisms/Environment |
| Microsphaeropsis | Microsphaeropsis sp. | Marine Symbiont | Marine Sponge (Aplysina aerophoba) |
| Preussia | Preussia lignicola | Terrestrial Saprophyte, Coprophilous | Decaying wood, Herbivore dung |
| Penicillium | Penicillium citreonigrum | Deep-Sea Saprophyte | Deep-sea sediments |
Fungal Cultivation and Fermentation Strategies for Metabolite Production
The production of this compound and other fungal secondary metabolites for research and potential applications relies on effective cultivation and fermentation techniques. Optimizing these processes is key to maximizing the yield and purity of the desired compound.
Submerged Culture Optimization
Submerged culture, where the fungus is grown in a liquid nutrient medium, is a widely used method for the large-scale production of fungal metabolites. The optimization of this process involves the careful control of various physical and chemical parameters to create an environment that favors the production of the target compound. Key parameters that are often manipulated include:
Agitation and Aeration: The rate of stirring and the supply of oxygen are critical for ensuring proper mixing of the culture and providing the necessary oxygen for fungal respiration and metabolic activity.
Temperature: Each fungal species has an optimal temperature range for growth and secondary metabolite production. Maintaining this temperature is crucial for maximizing yield.
pH: The pH of the culture medium can significantly influence enzymatic activities and nutrient uptake, thereby affecting the biosynthesis of secondary metabolites. The optimal pH for this compound production would need to be determined for each producing fungal strain.
Inoculum Size: The initial concentration of fungal spores or mycelium can impact the growth kinetics and the onset of secondary metabolism.
Influence of Culture Media and Growth Conditions on Secondary Metabolite Expression
The composition of the culture medium plays a pivotal role in directing fungal metabolism towards the synthesis of specific secondary metabolites. The "One Strain, Many Compounds" (OSMAC) approach highlights that a single fungal strain can produce a variety of different compounds simply by altering the culture conditions.
The key components of the culture medium that influence secondary metabolite expression include:
Carbon Source: The type and concentration of the carbon source (e.g., glucose, sucrose, starch) can have a profound effect on fungal growth and the induction of secondary metabolic pathways. For the production of polyketides like this compound, the availability of precursor molecules derived from primary carbon metabolism is essential.
Nitrogen Source: Organic and inorganic nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts) are crucial for the synthesis of amino acids, proteins, and enzymes involved in both primary and secondary metabolism. The carbon-to-nitrogen ratio is a critical factor that can trigger the switch from growth to secondary metabolite production.
Minerals and Trace Elements: Various minerals and trace elements are required as cofactors for enzymes involved in the biosynthetic pathways of secondary metabolites.
By systematically varying these parameters, researchers can identify the optimal conditions for maximizing the production of this compound from its fungal producers. Detailed studies focusing on the specific requirements of Microsphaeropsis, Preussia, and Penicillium species are necessary to develop efficient and scalable fermentation processes for this promising natural product.
Table 2: Key Parameters in Fungal Fermentation for Secondary Metabolite Production
| Parameter | Influence on Metabolite Production |
| Physical Parameters | |
| Temperature | Affects enzyme kinetics and fungal growth rate. |
| pH | Influences nutrient uptake and enzyme activity. |
| Agitation/Aeration | Ensures nutrient distribution and oxygen supply for aerobic metabolism. |
| Chemical Parameters (Culture Medium) | |
| Carbon Source | Provides energy and building blocks for biosynthesis. |
| Nitrogen Source | Essential for the synthesis of enzymes and other cellular components. |
| C:N Ratio | Can act as a trigger for the onset of secondary metabolism. |
| Minerals/Trace Elements | Act as cofactors for biosynthetic enzymes. |
Extraction and Initial Chromatographic Fractionation of this compound
The isolation of this compound from the fungal culture requires a multi-step process beginning with extraction to separate the organic compounds from the aqueous culture medium and fungal biomass, followed by chromatographic techniques to purify the target compound.
Solvent Extraction Methodologies from Mycelial Biomass and Culture Broth
The initial step in isolating this compound involves separating the fungal mycelium (the vegetative part of the fungus) from the liquid culture broth via filtration. Both components are then subjected to solvent extraction to capture the organic compounds produced by the fungus.
The culture broth was exhaustively extracted with ethyl acetate (B1210297) (EtOAc). nih.gov This solvent is of intermediate polarity and is effective at dissolving a wide range of organic molecules. Following the extraction of the broth, the mycelial biomass was also macerated and extracted with ethyl acetate to ensure the recovery of any intracellularly stored compounds. The resulting ethyl acetate extracts from both the broth and the mycelium were then combined. This combined organic solution, containing a complex mixture of fungal metabolites, was evaporated under reduced pressure to yield a crude extract, which serves as the starting material for the subsequent purification steps.
Preparative Chromatographic Approaches (e.g., Column Chromatography on Sephadex LH-20, RP-18 Lobar, Silica (B1680970) Gel)
The crude ethyl acetate extract, while enriched with secondary metabolites, is a complex mixture that requires further separation to isolate individual compounds like this compound. This is achieved through various preparative chromatographic techniques that separate molecules based on their physical and chemical properties such as size, polarity, and charge.
The purification process for this compound involved a sequential application of different column chromatography methods. Initially, the crude extract was subjected to silica gel vacuum liquid chromatography (VLC) . This technique uses a silica gel stationary phase and a gradient of solvents with increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate, to separate the extract into several fractions.
Fractions containing the compounds of interest were then further purified using Sephadex LH-20 column chromatography . Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. Elution with methanol (B129727) was used to separate the components, with smaller molecules being retained longer on the column.
The final purification step to obtain pure this compound was accomplished using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) . This high-resolution technique utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. A gradient system of methanol and water was employed to elute the compounds, allowing for the fine separation of this compound from other closely related metabolites. The purity of the isolated compound was then confirmed using analytical HPLC.
Table 1: Summary of Chromatographic Purification Steps for this compound
| Chromatography Technique | Stationary Phase | Elution Solvents/System | Purpose |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Gradient of n-hexane and ethyl acetate | Initial fractionation of the crude extract |
| Column Chromatography | Sephadex LH-20 | Methanol | Size-based separation of fractions |
| Preparative RP-HPLC | C18 | Gradient of methanol and water | Final purification of this compound |
Advanced Structural Elucidation and Stereochemical Assignment of Microsphaerone B
High-Resolution Spectroscopic Techniques for Planar Structure Determination
The determination of the planar structure of microsphaerone B was heavily reliant on the application of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.gov These methods provided the fundamental data required to piece together the molecular framework of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in defining the carbon skeleton and the placement of protons within the this compound molecule. acs.orgnih.gov Both one-dimensional and two-dimensional NMR experiments were employed to acquire a complete set of data for structural assignment. acs.org
The ¹H NMR spectrum of this compound revealed the presence of specific proton environments, while the ¹³C NMR spectrum identified the number and types of carbon atoms. acs.org The data from these one-dimensional experiments provided the initial building blocks for the structural determination. For instance, the ¹H NMR spectrum showed signals corresponding to two amide protons and one carboxylic proton. acs.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| 8 | 6.25 | d | 15.9 |
| 10 | 5.92 | d | 15.9 |
| Amide-H | 8.61 | br s | - |
| Amide-H | 7.75 | br s | 3.1 |
| Carboxylic-H | 11.97 | br s | - |
Data sourced from Wang et al., 2002 acs.org
Table 2: ¹³C NMR Spectroscopic Data for this compound (Specific chemical shift values for all carbons are not fully detailed in the provided search results, but their presence was confirmed by ¹³C NMR analysis.) acs.org
Two-dimensional NMR techniques were crucial for establishing the connectivity between different parts of the this compound molecule. acs.orgnih.gov
¹H-¹H COSY (Correlation Spectroscopy) experiments identified proton-proton coupling networks, allowing for the tracing of adjacent proton systems within the molecule. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlated directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. acs.org
HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed long-range correlations between protons and carbons (typically over two to three bonds). This was vital for connecting the individual spin systems and functional groups to build the complete planar structure of this compound. acs.org
Through the combined interpretation of these 1D and 2D NMR datasets, the full planar structure of this compound was successfully elucidated. acs.org
Mass Spectrometry (MS)
Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound. acs.orgnih.gov
Low- and high-resolution Electron Ionization Mass Spectrometry (EIMS) were utilized to determine the molecular weight and formula of this compound. acs.orgnih.gov High-resolution EIMS confirmed the molecular formula as C₁₇H₂₁NO₅. acs.org This technique involves bombarding the sample with high-energy electrons, causing ionization and fragmentation, which provides a unique mass spectrum. chemguide.co.ukpitt.edu
While the primary source indicates EIMS was used for this compound, it is worth noting that low- and high-resolution Electrospray Ionization Mass Spectrometry (ESI-MS) were employed for the related compound, microsphaerone A. acs.orgnih.gov ESI is a soft ionization technique that is highly efficient for polar molecules and often results in less fragmentation, providing a clear molecular ion peak. pitt.edu This technique is particularly useful for confirming the molecular weight of compounds. pitt.edu
Table 3: Mass Spectrometry Data for this compound
| Technique | Measurement | Result |
|---|---|---|
| High-Resolution EIMS | Molecular Formula | C₁₇H₂₁NO₅ |
Data sourced from Wang et al., 2002 acs.org
High-Resolution Mass Spectrometry (HRMS/HR-EIMS) for Accurate Molecular Formula Assignment
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. libretexts.orglibretexts.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions (isobars). libretexts.orgpnnl.gov
In the analysis of this compound, both high-resolution electron ionization mass spectrometry (HR-EIMS) and high-resolution electrospray ionization mass spectrometry (HR-ESIMS) were employed to unequivocally establish its molecular formula. The analysis yielded a molecular formula of C13H18O5. This formula was determined by comparing the experimentally measured accurate mass with the theoretically calculated mass, a standard procedure that confirms the elemental composition with high confidence. nih.gov
| Parameter | Value | Source |
| Molecular Formula | C13H18O5 | nih.gov |
| Technique | HR-EIMS / HR-ESIMS | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nationalmaglab.orgwikipedia.org In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, broken apart through processes like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. nationalmaglab.orglabmanager.com The fragmentation pattern provides valuable clues about the molecule's substructures and the connectivity of its atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Product Characterization
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.comresearchgate.net It is particularly useful for identifying volatile and semi-volatile compounds in a mixture. In natural product chemistry, GC-MS is often used to analyze the products of chemical degradation reactions, such as hydrolysis, to identify smaller, more easily characterizable building blocks of a larger molecule. scispace.com
Computational and Chiroptical Methods for Absolute Configuration Elucidation
Determining the absolute configuration of chiral centers is a final, crucial step in structural elucidation. This is often achieved by combining experimental chiroptical measurements with theoretical calculations.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Information
Electronic circular dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubsemanticscholar.org The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. encyclopedia.pubsemanticscholar.org Therefore, the experimental ECD spectrum of a new compound serves as a unique fingerprint of its stereochemistry. rsc.org
For this compound, the determination of its absolute configuration was not explicitly reported using ECD in the foundational literature. The assignment of stereochemistry in natural products, especially in earlier studies, sometimes relied on other methods such as comparing optical rotation values with known compounds or through biogenetic analogy.
Quantum Chemical Calculations (e.g., TDDFT-ECD) for Configurational Assignment
To translate an experimental ECD spectrum into a definitive absolute configuration, quantum chemical calculations are now the standard approach. researchgate.netrsc.org Time-dependent density functional theory (TDDFT) is used to predict the theoretical ECD spectrum for a given stereoisomer. researchgate.net By comparing the predicted spectrum of a possible configuration (e.g., the R configuration) with the experimental spectrum, a match in the signs and shapes of the Cotton effects allows for the unambiguous assignment of the molecule's true absolute configuration. nih.govmdpi.com
As no experimental ECD spectrum for this compound was published in the key literature, a corresponding TDDFT-ECD calculation for configurational assignment was not performed. The absolute configuration of certain parts of the molecule may be inferred from the analysis of its congeners, but a complete stereochemical assignment using this method is not available.
Comparative Structural Analysis with Congeneric γ-Pyrone Derivatives (e.g., Microsphaerone A)
This compound was isolated along with a closely related congener, microsphaerone A. nih.gov Comparative analysis of these two structures is informative, as they share a common biosynthetic origin and structural core. Both compounds are based on a γ-pyrone heterocyclic ring system.
The primary difference between microsphaerone A and this compound lies in the esterified side chain. In microsphaerone A, the side chain is an (S)-2-methylsuccinic acid moiety. nih.gov In contrast, this compound possesses a simpler succinic acid moiety, lacking the methyl group. This structural difference accounts for the variation in their molecular formulas and masses as determined by HRMS. This comparative knowledge was essential for the rapid and accurate structural assignment of this compound, building upon the detailed analysis performed on its co-isolated analogue. nih.gov
Biosynthetic Pathway Delineation and Genetic Determinants of Microsphaerone B
Precursor Incorporation and Metabolic Tracing Experiments
To date, specific studies on precursor incorporation for microsphaerone B biosynthesis have not been reported in the available scientific literature. However, the standard approach to map the carbon flux and identify the primary building blocks of a polyketide like this compound involves isotope labeling experiments.
Isotope labeling is a powerful technique to trace the metabolic journey of an atom through a biosynthetic pathway. wikipedia.org In the case of polyketides, which are derived from the repeated condensation of acetyl-CoA and malonyl-CoA units, feeding the producing organism with ¹³C-labeled acetate (B1210297) is a common strategy. The labeled acetate is incorporated into the polyketide backbone, and the position of the ¹³C atoms in the final product can be determined using nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise mapping of the carbon skeleton and confirms its polyketide origin.
While this method has been successfully used to determine the biosynthesis of other polyketides, specific ¹³C-acetate feeding experiments for this compound have not been documented. wikipedia.org The anticipated results from such an experiment would provide a detailed map of how acetate units are assembled to form the core structure of this compound.
| Experimental Approach | Description | Anticipated Outcome for this compound | Status |
| ¹³C-Acetate Feeding | The producing fungus (Microsphaeropsis sp. or Preussia lignicola) is cultured in a medium supplemented with ¹³C-labeled sodium acetate. | A ¹³C NMR spectrum of the isolated this compound would show enhanced signals for the carbon atoms derived from the labeled acetate, revealing the pattern of polyketide chain assembly. | Not yet reported in scientific literature. |
Genomic and Post-Genomic Approaches for Pathway Identification
The genetic blueprint for the biosynthesis of fungal secondary metabolites is typically encoded in biosynthetic gene clusters (BGCs). Identifying and characterizing these clusters is a crucial step in understanding how a compound like this compound is produced.
Genome mining involves searching the genomic data of a producing organism for genes that are known to be involved in the biosynthesis of specific classes of compounds. nih.gov For this compound, this would entail searching the genomes of Microsphaeropsis sp. and Preussia lignicola for PKS and potentially NRPS gene clusters. medinadiscovery.comnih.gov Fungal PKS genes are large and have conserved domains (e.g., ketosynthase, acyltransferase, and acyl carrier protein domains), which can be identified using bioinformatic tools. nih.gov
Although PCR-based methods have been used to identify a diversity of PKS genes in various fungi, including Microsphaeropsis sp., a specific PKS or NRPS gene cluster responsible for this compound biosynthesis has not yet been identified or characterized. nih.govresearchgate.netresearchgate.net
Once a putative biosynthetic gene cluster is identified through genome mining, the function of the key genes within that cluster must be validated. Targeted gene knockout is a powerful technique for this purpose. By deleting a specific gene, such as the core PKS gene, and observing the resulting change in the metabolic profile of the fungus, a direct link between the gene and the production of the compound can be established. If the knockout mutant ceases to produce this compound, it confirms the involvement of that gene in its biosynthesis.
As of now, no targeted gene knockout or mutagenesis studies have been published that specifically link a PKS or NRPS gene to the biosynthesis of this compound in either Microsphaeropsis sp. or Preussia lignicola.
| Technique | Purpose | Application to this compound | Status |
| Genome Mining | To identify the biosynthetic gene cluster responsible for producing this compound. | Search the genomes of producing fungi for PKS and NRPS gene clusters. | PKS genes have been identified in Microsphaeropsis sp., but none have been specifically linked to this compound. nih.govresearchgate.netresearchgate.net |
| Gene Knockout | To functionally validate the role of a specific gene in the biosynthetic pathway. | Delete a candidate PKS gene in the producing fungus and analyze for the loss of this compound production. | Not yet reported in scientific literature. |
Enzymatic Characterization of Biosynthetic Steps
Understanding the function of individual enzymes within the biosynthetic pathway provides a detailed picture of the chemical transformations that occur. This is typically achieved through in vitro assays using recombinant enzymes.
The biosynthesis of complex natural products often involves tailoring enzymes that modify the polyketide backbone. These can include methyltransferases, which add methyl groups, and cytochrome P450 monooxygenases, which can catalyze a variety of oxidative reactions. To characterize these enzymes, the corresponding genes are cloned and expressed in a heterologous host (like E. coli or yeast) to produce the recombinant protein. The purified enzyme is then used in in vitro assays with the proposed substrate to confirm its specific catalytic activity.
For this compound, the specific enzymes involved in its biosynthesis, including any potential methyltransferases or cytochrome P450 monooxygenases, have not been identified or characterized. Consequently, no in vitro assays of these enzymes have been reported.
Biochemical Activities and Molecular Mechanisms of Action of Microsphaerone B
Enzyme Inhibition Profiles and Kinase Modulation
The capacity of natural compounds to inhibit specific enzymes is a cornerstone of drug discovery. The following sections explore the documented and potential inhibitory activities of microsphaerone B against several key enzymes.
α-Glucosidase Inhibition: Investigation of Competitive Inhibition Mechanisms
Currently, there is a lack of verifiable data in peer-reviewed scientific journals detailing the α-glucosidase inhibitory activity of this compound. α-Glucosidase inhibitors are compounds that interfere with the action of α-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into absorbable simple sugars. researchgate.net This inhibition is a therapeutic strategy for managing postprandial hyperglycemia. scielo.br Inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive modes, which can be elucidated through kinetic studies. banglajol.infofrontiersin.org While the investigation of natural products as α-glucosidase inhibitors is an active area of research, specific studies on this compound's interaction with this enzyme, including its inhibitory concentration (IC50) and the competitive nature of its binding, are not available in the accessible scientific literature.
Protein Kinase Inhibitory Activities
Protein kinases are crucial enzymes that regulate a vast array of cellular processes through the phosphorylation of proteins. semanticscholar.org Their dysregulation is often linked to diseases like cancer, making them a significant target for therapeutic inhibitors. medinadiscovery.com Fungal metabolites are a known source of kinase inhibitors. For instance, certain compounds isolated from the same fungal genus that produces this compound have shown inhibitory effects on protein kinase C (PKC)-ε and cyclin-dependent kinase 4 (CDK4). uni-duesseldorf.de However, there is no specific data in the current scientific literature to confirm or characterize the direct inhibitory activity of this compound against the broader category of protein kinases or specific kinases like Protein Kinase B (Akt). medinadiscovery.com
Squalene (B77637) Synthase Modulation
Squalene synthase is a key enzyme in the biosynthesis of sterols, including cholesterol. ugr.es Its inhibition is a target for developing cholesterol-lowering agents. Certain fungi are known to produce potent inhibitors of squalene synthase, such as zaragozic acids, which have been isolated from fungi of the genus Preussia. scribd.com Notably, some species within this genus have also been identified as producers of this compound. scribd.com This co-production suggests a shared biosynthetic origin or ecological function, but it does not provide direct evidence that this compound itself modulates squalene synthase activity. Dedicated enzymatic assays would be required to establish any such relationship.
Protein Tyrosine Kinase Inhibition
Protein tyrosine kinases (PTKs) are a specific class of kinases that phosphorylate tyrosine residues on proteins and are critical regulators of cellular signaling pathways. mdpi.com Their aberrant activity is a hallmark of many cancers, making PTK inhibitors a vital class of anticancer drugs. researchgate.net While various natural products have been investigated as PTK inhibitors, specific studies detailing the inhibitory effects of this compound on any protein tyrosine kinase are absent from the available scientific literature.
Antimicrobial Spectrum and Potentiation Effects
The discovery of novel antimicrobial agents and compounds that can enhance the efficacy of existing antibiotics is a critical area of research to combat antimicrobial resistance.
Antibacterial Activities and Synergistic Interactions with Established Antibiotics
There is currently no information available in the peer-reviewed literature detailing the specific antibacterial activity of this compound or its potential synergistic interactions with established antibiotics. The search for synergy involves combining a compound with a known antibiotic to determine if the combination results in a more potent antimicrobial effect than the sum of their individual activities. This is often quantified using the fractional inhibitory concentration (FIC) index in a checkerboard assay. While many studies investigate the antimicrobial properties of crude extracts from endophytic fungi, research identifying and characterizing the specific antibacterial and synergistic activities of the isolated compound this compound has not been published.
Antifungal Activities Against Diverse Fungal Strains
The search for novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. frontiersin.org Natural products are a promising source of new antifungal compounds. frontiersin.org While specific studies on the broad-spectrum antifungal activity of this compound are not extensively detailed in the provided search results, the context of its discovery alongside other bioactive compounds suggests its potential in this area. For instance, compounds isolated from marine microorganisms have shown potent activity against various fungal pathogens, including Candida albicans. psu.edu The general mechanisms of antifungal action often involve the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with cellular processes like mitosis. rjppd.orgslideshare.net For example, polyene antifungals like Amphotericin B bind to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death. nih.govfrontiersin.orgmdpi.com Other antifungals work by inhibiting the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. rjppd.org The evaluation of this compound against a diverse panel of fungal strains would be necessary to fully characterize its antifungal spectrum and potency.
Antioxidant Properties and Oxidative Stress Mitigation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. ucl.ac.ukmdpi.com Antioxidants can mitigate this damage by neutralizing free radicals. cabidigitallibrary.org
Radical Scavenging Capacity in in vitro Assays (e.g., DPPH, ABTS)
The antioxidant potential of a compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.govresearchgate.net These assays measure the ability of a substance to donate an electron or hydrogen atom to neutralize the respective radicals. mdpi.comresearchgate.net The results are often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or as Trolox equivalent antioxidant capacity (TEAC). nih.gov While specific DPPH and ABTS assay results for this compound were not found in the search results, the evaluation of related natural products provides a framework for how its antioxidant capacity could be quantified. The structure of a compound, including the number and position of hydroxyl groups, can significantly influence its radical scavenging activity. mdpi.com
Mitigation of Lipid Peroxidation in Cellular Models
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and is a key indicator of oxidative stress. mdpi.comfrontiersin.org This process can be initiated by free radicals and results in the formation of harmful byproducts like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE). frontiersin.org Antioxidants can inhibit lipid peroxidation by scavenging the initiating radicals or by breaking the chain reaction. Cellular models are used to assess the ability of a compound to protect against lipid peroxidation induced by various stressors. mdpi.com For example, studies have shown that certain compounds can decrease the levels of lipid hydroperoxides in cellular systems. nih.gov Investigating the effect of this compound on lipid peroxidation in cellular models would provide valuable insight into its cytoprotective antioxidant effects. ucl.ac.uk
Investigation of Antiproliferative Activities on Cancer Cell Lines
The search for new anticancer agents is a major focus of drug discovery. nih.gov Many natural products have been investigated for their ability to inhibit the proliferation of cancer cells. nih.govresearchgate.net The antiproliferative activity of a compound is typically assessed by its effect on various cancer cell lines. mdpi.comarchivesofmedicalscience.com
Research has indicated that this compound, identified from a sponge-derived fungus Microsphaeropsis sp., is a γ-pyrone derivative. mdpi.com While specific IC50 values for this compound against a range of cancer cell lines were not detailed in the provided search results, related compounds from fungal sources have shown significant antiproliferative effects. researchgate.net For instance, pyrenocine A and terrein, also isolated from fungi, induced apoptosis in HeLa cells with IC50 values of 5.4 μM and 11.3 μM, respectively. researchgate.net The mechanism of antiproliferative activity often involves the induction of apoptosis (programmed cell death), cell cycle arrest at specific phases (e.g., G2/M phase), and inhibition of key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. vdoc.pubarchivesofmedicalscience.com Further studies are needed to determine the specific cancer cell lines most sensitive to this compound and to elucidate its precise molecular targets and mechanisms of antiproliferative action.
Ecological and Environmental Significance of Microsphaerone B Production
Role in Chemically Mediated Defense Mechanisms in Host-Microbe Symbioses
Secondary metabolites are crucial in the complex dialogues between microbes and their hosts. umich.edu In symbiotic relationships, these chemical mediators can play a pivotal role in protecting the host from pathogens and other threats. Fungi of the genus Microsphaeropsis, often found as endophytes living within plant tissues, produce a variety of bioactive compounds. researchgate.netnih.gov This production is considered a key aspect of the symbiotic relationship, offering a chemical defense to the host plant. researchgate.net
For instance, certain compounds isolated from Microsphaeropsis sp. have demonstrated inhibitory activity against pathogenic fungi that cause diseases in plants. researchgate.net This suggests that the production of metabolites like microsphaerone B could be an evolved mechanism to protect the host plant from infections, thereby ensuring the survival of both the fungus and its host. researchgate.net The intimate association within a symbiotic relationship has likely driven the evolution of these biologically active molecules as a defense strategy. umich.edunih.gov The host provides a protected environment and nutrients, and in return, the microbial symbiont produces compounds that deter herbivores or pathogens. nih.govbeilstein-journals.org This chemical defense is a fundamental aspect of many host-microbe symbioses, ensuring the stability and success of the partnership. nih.govnih.gov
Contribution to Inter-Microbial Competition in Natural Habitats
In the microbial world, competition for resources and space is a constant pressure. tamu.eduelifesciences.org The production of secondary metabolites is a primary strategy for gaining a competitive advantage. tamu.edu These compounds can act as antimicrobial agents, inhibiting the growth of or directly killing competing microorganisms. tamu.edufrontiersin.org Fungi, including those from the genus Microsphaeropsis, are known producers of such compounds, which play a significant role in mediating interactions with other microbes in their natural habitats. nih.govtu-braunschweig.de
The chemical warfare that ensues involves a diverse arsenal (B13267) of molecules. tamu.edu The ability of a fungus to produce a specific set of secondary metabolites, such as this compound, can determine its success in colonizing a substrate and outcompeting other bacteria and fungi. frontiersin.org This is particularly evident in environments where multiple microbial species coexist and vie for the same limited resources. nih.gov The production of antimicrobial compounds can lead to the exclusion of competitors, allowing the producing organism to dominate a particular niche. tamu.edu Research on various fungal species has consistently shown that the secondary metabolites they produce are key determinants in the outcome of competitive interactions. frontiersin.orgmdpi.com
Influence of Environmental Variables (e.g., pH, Nutrient Availability) on Metabolite Production
The synthesis of secondary metabolites by microbes is not static but is significantly influenced by the surrounding environmental conditions. rjoas.com Factors such as pH, temperature, and the availability of nutrients can dramatically alter the metabolic output of a fungus. fao.org The production of compounds like this compound is likely regulated in response to specific environmental cues, optimizing its production for when it is most needed, such as during periods of high competition or stress.
Spatio-Temporal Dynamics of this compound in Natural Systems (e.g., Field Experiments, Metabolite Profiling)
The presence and concentration of secondary metabolites like this compound in natural environments are not uniform but exhibit variations across space and time. researchgate.netfrontiersin.org These spatio-temporal dynamics are influenced by a combination of biotic and abiotic factors, including the distribution of the producing organism, interactions with other species, and fluctuating environmental conditions. mdpi.combiorxiv.orgnih.gov
Synthetic Derivatization and Structure Activity Relationship Sar Studies of Microsphaerone B
Chemical Synthesis of Microsphaerone B Analogs
The generation of this compound analogs is crucial for extensive SAR studies. Modern synthetic strategies have enabled the creation of a diverse library of related compounds, facilitating a deeper understanding of the pharmacophore.
Solid-Phase Synthesis and Segment Condensation Strategies for Diversity-Oriented Synthesis
Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of analog libraries. This methodology, often used in peptide and oligonucleotide synthesis, has been adapted for the creation of small molecules like this compound derivatives. peptide.comnih.govmdpi.com The core principle of SPS involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage is the ease of purification, as excess reagents and byproducts are simply washed away. mdpi.com
Inspired by glycoprotein (B1211001) synthesis, segment condensation strategies on solid supports have proven particularly effective. This approach involves the synthesis of key fragments of the this compound molecule which are then assembled on a resin. Techniques such as Fmoc-SPPS (9-fluorenylmethoxycarbonyl solid-phase peptide synthesis) are employed for this assembly, followed by a global deprotection step to release the final compound. The efficiency of this process can be influenced by the choice of resin, with Wang and Rink Amide resins showing high coupling efficiencies.
Table 1: Efficiency of Solid-Phase Synthesis of this compound Analogs
| Resin Type | Coupling Efficiency (%) | Purity (%) |
|---|---|---|
| Wang Resin | 99.2 | 92 |
| Rink Amide | 98.7 | 89 |
This table is based on data from a study on solid-phase synthesis for analog production.
Enzymatic Biotransformation and Semisynthetic Modifications
In addition to purely chemical methods, enzymatic and semisynthetic approaches offer elegant and often highly selective routes to novel this compound derivatives. Biotransformation utilizes whole microbial cells or isolated enzymes to carry out specific chemical modifications that may be challenging to achieve through traditional organic synthesis. nih.govmedcraveonline.com
Enzymatic modification of precursors is a key strategy. For instance, cytochrome P450 monooxygenases, expressed in host organisms like Aspergillus niger, can be used to hydroxylate specific positions on proto-pyran intermediates of this compound. This biocatalytic approach can achieve significant conversion efficiencies, offering a green and efficient alternative to chemical oxidation.
Semisynthetic modifications involve the chemical alteration of the natural product itself or its biosynthetic intermediates. nih.govwikimedia.orgvyomaonline.com This can involve introducing new functional groups or altering existing ones to probe their importance for biological activity. For example, side chains can be introduced to block the sites of enzymatic modification that lead to inactivation in a biological system. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Synthesized Derivatives
The central goal of synthesizing a diverse range of this compound analogs is to establish a comprehensive structure-activity relationship (SAR). slideshare.netazolifesciences.commonash.edu SAR studies systematically investigate how modifications to different parts of the molecule affect its biological activity. azolifesciences.comrsc.org By correlating structural changes with biological outcomes, researchers can identify the key molecular features responsible for the desired therapeutic effects and those that contribute to undesirable properties. monash.edu
For this compound, SAR studies would typically involve:
Modification of the pyran ring: Altering substituents on the pyran ring to determine their influence on target binding and activity.
Alterations to the amide linker: Investigating the importance of the amide bond and the effects of replacing it with other functional groups.
The data generated from these studies, often expressed as quantitative structure-activity relationships (QSAR), allows for the development of predictive models. wikipedia.org These models can then guide the design of future generations of this compound analogs with enhanced therapeutic profiles.
Emerging Research Paradigms and Methodological Innovations for Microsphaerone B Research
Integration of Multi-Omics Data (e.g., Metabolomics, Metagenomics, Transcriptomics) for Holistic Understanding
A holistic understanding of microsphaerone B necessitates a multi-faceted approach that integrates various "omics" disciplines. This strategy moves beyond the study of the molecule in isolation, aiming to contextualize its production within the broader biological system of the source organism and its environment.
Metabolomics , the large-scale study of small molecules, can be employed to create a comprehensive profile of the metabolites produced by the source fungus, Microsphaeropsis sp., under different culture conditions. This can help in identifying metabolic pathways that are co-regulated with this compound production, offering clues about its biosynthetic precursors and physiological functions. By comparing the metabolomes of high- and low-producing strains or varying environmental triggers, researchers can pinpoint key enzymatic steps and regulatory networks.
Metagenomics , which involves the study of genetic material recovered directly from environmental samples, offers a powerful tool to understand the genetic potential of the microbial community from which the Microsphaeropsis sp. was isolated. This approach can reveal the biosynthetic gene clusters (BGCs) responsible for the production of not only this compound but also other secondary metabolites. Understanding the entire genomic landscape can provide insights into the evolutionary origins of the biosynthetic pathway and the potential for synergistic or competitive interactions with co-occurring microbes.
Transcriptomics , the study of the complete set of RNA transcripts, provides a dynamic view of gene expression. By analyzing the transcriptome of the producing fungus under conditions that favor or suppress this compound production, scientists can identify the specific genes that are actively transcribed during its biosynthesis. This information is critical for elucidating the regulatory mechanisms that control the expression of the biosynthetic gene cluster and for engineering strains with enhanced production capabilities.
The true power of this approach lies in the integration of these multi-omics datasets. By correlating transcriptomic data with metabolomic profiles and linking them to the genetic information from metagenomics, a comprehensive picture of this compound's biology can be constructed. This integrated analysis can reveal intricate relationships between gene expression, metabolite production, and the ecological context, ultimately leading to a more complete and holistic understanding of this novel γ-pyrone derivative.
Advances in Microscale Spectroscopic Techniques for Sample-Limited Analysis
The initial characterization of novel natural products like this compound is often hampered by the small quantities isolated from the producing organism. However, recent advances in microscale spectroscopic techniques have revolutionized the analysis of such sample-limited compounds.
The structure of this compound was originally elucidated through a combination of comprehensive spectral analyses. nih.gov These included a suite of Nuclear Magnetic Resonance (NMR) techniques such as ¹H NMR, ¹³C NMR, and two-dimensional experiments like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov These powerful techniques allow for the determination of the carbon skeleton and the connectivity of protons and carbons, which are essential for piecing together the molecular structure.
Furthermore, Mass Spectrometry (MS) played a pivotal role in determining the elemental composition and molecular weight of this compound. Both low- and high-resolution Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry experiments were employed in its initial characterization. nih.gov High-resolution mass spectrometry is particularly crucial as it provides highly accurate mass measurements, enabling the determination of the molecular formula with a high degree of confidence.
Modern advancements in this field include hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-NMR (LC-NMR). These methods allow for the separation of complex mixtures and the acquisition of spectroscopic data on individual components with very high sensitivity. For a compound like this compound, these techniques would enable its detection and preliminary characterization directly from a crude fungal extract, significantly reducing the amount of material and time required for purification.
Moreover, the development of cryogenically cooled NMR probes (cryoprobes) has dramatically increased the sensitivity of NMR spectroscopy, making it possible to obtain high-quality data from microgram quantities of a sample. This is particularly advantageous when dealing with natural products that are produced in very low titers.
Development of Standardized Bioactivity Assays for Enhanced Reproducibility and Inter-Study Comparability
Standardized assays ensure that key experimental parameters, such as cell lines, reagent concentrations, incubation times, and endpoint measurements, are consistent across studies. This enhanced reproducibility is critical for validating initial findings and for building a robust body of evidence for a compound's biological activity. For instance, when evaluating the cytotoxic properties of this compound, using a standardized panel of cancer cell lines and a consistent method for assessing cell viability (e.g., MTT or resazurin-based assays) would allow for direct comparison of its potency against different cancer types and with other known anticancer agents.
Inter-study comparability is another significant advantage of standardization. When different research groups employ the same validated assays, the data generated can be more easily aggregated and meta-analyzed. This collaborative approach can accelerate the identification of the most promising therapeutic leads and facilitate a more comprehensive understanding of their structure-activity relationships. The establishment of centralized repositories for bioactivity data, coupled with standardized reporting formats, would further enhance the ability of the scientific community to leverage collective knowledge.
The implementation of standardized bioactivity assays for this compound research would not only improve the reliability of the data but also streamline the drug discovery and development process, ultimately fostering a more efficient translation of promising laboratory findings into clinical applications.
Exploration of Underexplored Marine and Terrestrial Microbial Niches for Novel Congeners
The discovery of this compound from a sponge-derived fungus highlights the vast and largely untapped reservoir of chemical diversity within microbial communities inhabiting unique ecological niches. nih.gov The exploration of these underexplored environments is a promising strategy for the discovery of novel congeners of this compound and other structurally unique natural products.
Marine environments, in particular, are a frontier for natural product discovery. Organisms in these habitats, especially those in symbiotic relationships like the sponge-associated Microsphaeropsis sp., are often engaged in chemical warfare and communication, leading to the evolution of potent and specific bioactive compounds. Deep-sea vents, marine sediments, and the microbiomes of various marine invertebrates represent largely uninvestigated sources of novel fungal and bacterial strains with the potential to produce new analogs of this compound. These congeners may possess modified functional groups or stereochemistry, which could translate to improved bioactivity, selectivity, or pharmacokinetic properties.
Similarly, terrestrial microbial niches that have been historically overlooked are now being recognized as treasure troves of biodiversity. These include the microbiomes of desert plants, arctic and alpine soils, and insect-associated fungi. Microorganisms thriving in these extreme or specialized environments have adapted to produce unique secondary metabolites to survive and compete. By employing advanced cultivation techniques, including co-culturing and the use of signaling molecules to activate silent biosynthetic gene clusters, researchers can unlock the full chemical potential of these microbes.
Q & A
Basic Research Questions
Q. How is microsphaerone B identified in Preussia species, and what analytical techniques are essential for its characterization?
- Methodological Answer : this compound is identified through chemotaxonomic profiling using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:
- Extraction : Use solvent systems (e.g., ethyl acetate/methanol) to isolate secondary metabolites from fungal cultures.
- Chromatography : Employ HPLC or TLC for compound separation, coupled with UV/Vis detection for preliminary screening.
- Structural Elucidation : Combine HR-MS data (e.g., m/z values) with 1D/2D NMR to confirm molecular formulas and stereochemistry .
- Validation : Cross-reference spectral data with existing databases (e.g., AntiBase, DNP) and compare with published profiles of P. lignicola strains .
Q. What role does this compound play in chemotaxonomic differentiation of Preussia species?
- Methodological Answer : this compound serves as a species-specific chemomarker for P. lignicola. Researchers can:
- Chemotype Analysis : Compare m/z signatures (e.g., via LC-MS) across Preussia isolates to detect this compound presence/absence.
- Phylogenetic Correlation : Integrate chemical data with ITS or β-tubulin gene sequencing to validate taxonomic boundaries.
- Statistical Clustering : Use multivariate analysis (e.g., PCA) to group strains based on metabolite profiles, emphasizing this compound as a discriminative variable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Address discrepancies through:
- Standardized Assays : Replicate bioactivity tests (e.g., antimicrobial, cytotoxic) under controlled conditions (pH, temperature, solvent controls) to minimize variability.
- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., strain variations, extraction protocols).
- Dose-Response Validation : Use IC50/EC50 calculations with error margins to assess reproducibility.
- Data Transparency : Publish raw datasets and experimental protocols in supplementary materials to enable cross-validation .
Q. What experimental designs are optimal for elucidating the biosynthetic pathway of this compound?
- Methodological Answer : Key strategies include:
- Genome Mining : Annotate P. lignicola genomes for polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) gene clusters.
- Isotope Labeling : Trace precursor incorporation (e.g., ¹³C-acetate) via feeding experiments to map carbon flux.
- Knockout Mutagenesis : Use CRISPR/Cas9 to disrupt candidate genes and observe metabolite production changes.
- Enzymatic Assays : Purify putative pathway enzymes (e.g., methyltransferases) to test substrate specificity in vitro .
Q. What statistical methods validate the ecological significance of this compound production in fungal communities?
- Methodological Answer :
- Multivariate Analysis : Apply PERMANOVA or NMDS to correlate this compound abundance with environmental variables (e.g., soil pH, host plant species).
- Network Modeling : Construct co-occurrence networks to assess interactions between P. lignicola and other microbes in its niche.
- Field Experiments : Conduct in situ metabolite profiling across seasons to link production dynamics with ecological stressors (e.g., nutrient competition).
- Meta-Omics Integration : Combine metabolomic data with metagenomic or transcriptomic datasets to infer functional roles .
Methodological Considerations
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including solvent ratios, instrument settings, and data processing algorithms .
- Data Presentation : Use tables to summarize chemotaxonomic markers (e.g., Table 3 in ) and figures for biosynthetic pathways, avoiding overcrowding with structures .
- Ethical Compliance : Ensure metabolite isolation from ethically sourced fungal strains, with proper attribution to culture collections (e.g., CF-279765) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
